molecular formula C16H25NO3 B320434 N-heptyl-2-(4-methoxyphenoxy)acetamide

N-heptyl-2-(4-methoxyphenoxy)acetamide

Cat. No.: B320434
M. Wt: 279.37 g/mol
InChI Key: VHXLDIFLVLMQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Heptyl-2-(4-methoxyphenoxy)acetamide is an acetamide derivative characterized by a heptyl chain attached to the nitrogen atom and a 4-methoxyphenoxy group on the α-carbon of the acetamide backbone. Acetamides are widely studied for their diverse pharmacological properties, including antimicrobial, antifungal, and enzyme inhibitory activities .

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

N-heptyl-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C16H25NO3/c1-3-4-5-6-7-12-17-16(18)13-20-15-10-8-14(19-2)9-11-15/h8-11H,3-7,12-13H2,1-2H3,(H,17,18)

InChI Key

VHXLDIFLVLMQIA-UHFFFAOYSA-N

SMILES

CCCCCCCNC(=O)COC1=CC=C(C=C1)OC

Canonical SMILES

CCCCCCCNC(=O)COC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Phenoxyacetamide Derivatives with Varied N-Substituents

The N-substituent on phenoxyacetamides significantly impacts biological activity. For instance:

  • 2-(4-Methoxyphenoxy)acetamide (N-H substituent): Exhibits selective inhibition of monoamine oxidase-A (MAO-A) with a selectivity index (SI) of 245, attributed to the methoxyphenoxy group’s electron-donating properties .
  • N-Heptyl-2-(4-methoxyphenoxy)acetamide: The heptyl chain introduces steric bulk and hydrophobicity, which may alter binding kinetics and selectivity compared to the unsubstituted analog. While direct activity data for this compound is unavailable, QSAR studies suggest that longer alkyl chains enhance membrane penetration but may reduce aqueous solubility .
Table 1: Phenoxyacetamide Derivatives and MAO Inhibition
Compound N-Substituent MAO-A Activity (IC₅₀/Selectivity) Key Structural Feature Source
2-(4-Methoxyphenoxy)acetamide None (N-H) SI = 245 (MAO-A selective) Methoxyphenoxy group
N-Heptyl derivative Heptyl Not reported Heptyl chain for lipophilicity Hypothetical

Antimicrobial Acetamide Derivatives

Acetamides with heterocyclic or aromatic substituents demonstrate broad-spectrum antimicrobial activity. Key examples include:

  • Compounds 47–50 () : These derivatives feature benzo[d]thiazole sulfonyl and aryl groups, showing potent activity against Gram-positive bacteria (MIC < 6.25 µg/mL) and fungi. The bulky heterocyclic substituents likely enhance target binding through π-π interactions .
Table 2: Antimicrobial Activity of Acetamide Derivatives
Compound Substituent Type Activity (MIC Range) Target Organisms Source
Compounds 47–50 () Heterocyclic/aryl <6.25 µg/mL (Gram-positive) Bacteria, fungi
Synthesized compounds 9–15 Varied acetamide substituents >6.25 µg/mL Broad-spectrum bacteria

Enzyme Inhibitors with Acetamide Scaffolds

  • Compound 12i (N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide) : Acts as a dual α-glucosidase/α-amylase inhibitor (IC₅₀ = 0.018–0.07 µM). The bromophenyl group’s electron-withdrawing nature enhances enzyme binding via hydrophobic interactions .
  • This compound: The methoxyphenoxy group’s electron-donating effects may weaken binding to enzymes requiring electron-deficient aromatic interactions, but the heptyl chain could stabilize binding in hydrophobic pockets .

QSAR Insights and Substituent Effects

Fragment-based QSAR models on N-Benzothiazolyl-2-Phenyl Acetamide derivatives highlight that substituents at specific positions modulate inhibitory activity against CK-1δ . For this compound:

  • Hydrophobic substituents (e.g., heptyl) correlate with enhanced neuroprotective activity due to improved blood-brain barrier penetration.
  • Methoxy groups on aromatic rings optimize electronic interactions with enzyme active sites .

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